1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2. It is known for its unique structure, which includes a fused pyrrole and pyridine ring system.
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the receptor’s activity, thereby modulating the downstream signaling pathways .
Biochemical Pathways
Upon binding to FGFRs, the compound inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are crucial for cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these cellular processes .
Pharmacokinetics
Its molecular weight (17617) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s action results in the inhibition of FGFR-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy . In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have suggested that 1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid may inhibit the proliferation of certain cancer cells and induce apoptosis . It may also significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the synthesis may involve steps such as alkylation, cyclization, and subsequent functional group transformations to introduce the carboxylic acid moiety . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for developing new drugs, particularly targeting cancer and other diseases due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and functional groups, leading to variations in their chemical and biological properties.
Pyridine-3-carboxylic acid derivatives: These compounds have a simpler structure with a single pyridine ring and a carboxylic acid group, making them less complex but still valuable in various applications.
Properties
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-6(9(12)13)8-7(11)3-2-4-10-8/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWDXELTICDUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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